molecular formula C21H17NO4 B15036367 Dibenzylpyridine-2,6-dicarboxylate

Dibenzylpyridine-2,6-dicarboxylate

Cat. No.: B15036367
M. Wt: 347.4 g/mol
InChI Key: PPOSRNIJDUKFEM-UHFFFAOYSA-N
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Description

Dibenzylpyridine-2,6-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two benzyl groups attached to the pyridine ring at the 2 and 6 positions, along with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzylpyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzylpyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dibenzylpyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, metal complexes of this compound have shown potential in generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells . The pathways involved include the activation of caspase enzymes and the regulation of apoptotic proteins such as p53 and Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl pyridine-2,6-dicarboxylate: Similar structure but with methyl groups instead of benzyl groups.

    Diethyl pyridine-2,6-dicarboxylate: Contains ethyl groups instead of benzyl groups.

    Pyridine-2,6-dicarboxylic acid: The parent compound without ester groups

Uniqueness

Dibenzylpyridine-2,6-dicarboxylate is unique due to the presence of bulky benzyl groups, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its binding affinity in coordination complexes and its potential biological activity compared to its simpler analogs .

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

dibenzyl pyridine-2,6-dicarboxylate

InChI

InChI=1S/C21H17NO4/c23-20(25-14-16-8-3-1-4-9-16)18-12-7-13-19(22-18)21(24)26-15-17-10-5-2-6-11-17/h1-13H,14-15H2

InChI Key

PPOSRNIJDUKFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NC(=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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